

In-Depth Technical Guide to (Methoxyethynyl)benzene Isomers

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Compound of Interest

Compound Name: (Methoxyethynyl)benzene

Cat. No.: B15476471

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the positional isomers of **(methoxyethynyl)benzene**: 1-ethynyl-2-methoxybenzene, 1-ethynyl-3-methoxybenzene, and 1-ethynyl-4-methoxybenzene. These compounds, also known as 2-, 3-, and 4-methoxyphenylacetylene or 2-, 3-, and 4-ethynylanisole, are valuable building blocks in organic synthesis, finding applications in the development of novel materials and pharmacologically active molecules.

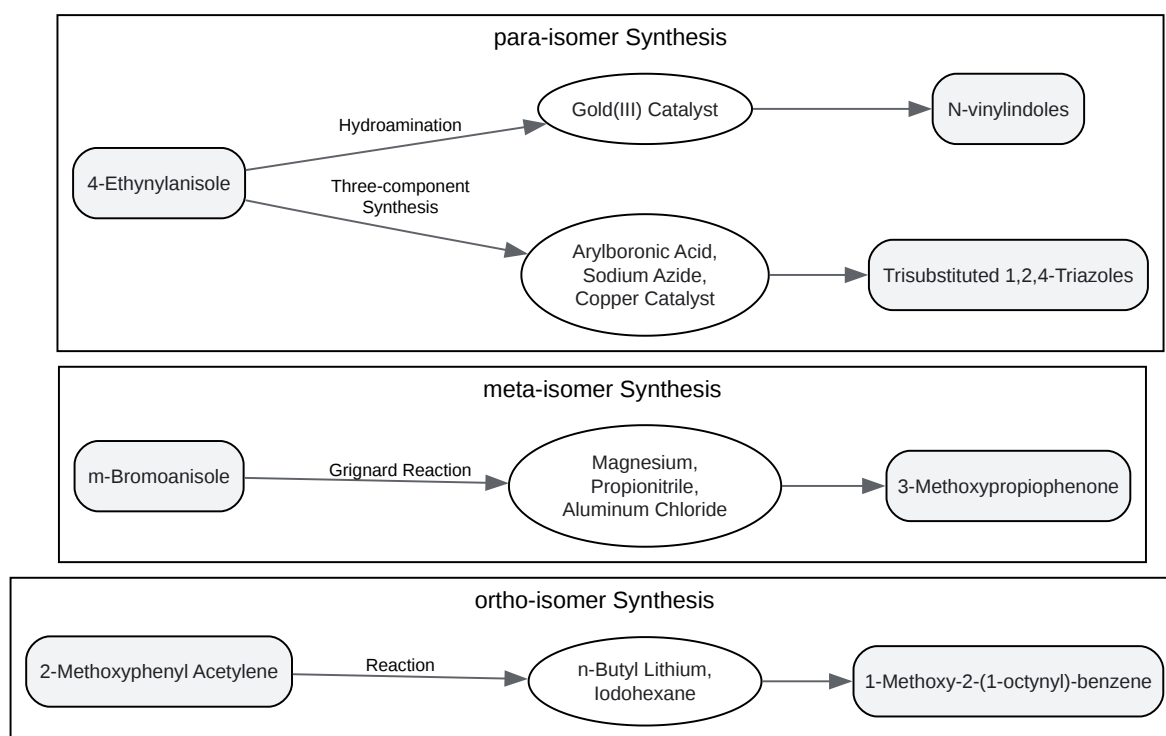
Core Identifiers and Physical Properties

The three isomers of **(methoxyethynyl)benzene** share the same molecular formula (C_9H_8O) and molecular weight, but differ in the substitution pattern on the benzene ring, which in turn influences their physical and chemical properties. A summary of their key identifiers and physical data is presented below for easy comparison.

Property	1-Ethynyl-2-methoxybenzene (ortho)	1-Ethynyl-3-methoxybenzene (meta)	1-Ethynyl-4-methoxybenzene (para)
CAS Number	767-91-9[1][2]	768-70-7[3][4]	768-60-5[5][6]
Synonyms	2-Ethynylanisole, 2'-Methoxyphenyl Acetylene, 2-Ethynylphenyl Methyl Ether[1][2]	3-Ethynylanisole, m-Methoxyphenylacetylene[3][4]	4-Ethynylanisole, p-Methoxyphenylacetylene[5][6]
Molecular Formula	C ₉ H ₈ O[1]	C ₉ H ₈ O[3]	C ₉ H ₈ O[5]
Molecular Weight	132.16 g/mol [7]	132.16 g/mol [8]	132.162 g/mol [9]
Appearance	Colorless to light yellow to light orange clear liquid[1]	Colorless to pale yellow liquid[4]	Clear colorless to yellow liquid/solid[5][6]
Boiling Point	197 °C (lit.)[7][10]	204-210 °C (lit.)[11][12]	Not Available
Density	1.022 g/mL at 25 °C (lit.)[7]	1.04 g/mL at 25 °C (lit.)[11][12]	1.019 g/mL
Refractive Index	n ₂₀ /D 1.5720 (lit.)[7][10]	n ₂₀ /D 1.555 (lit.)[11][12]	1.5640-1.5670 @ 20°C[5]
Flash Point	91 °C[10]	170 °F[11][12]	82 °C (180 °F)[9]
InChI	InChI=1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3[7]	InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3[3]	InChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3
InChIKey	UFOVULIWACVAAC-UHFFFAOYSA-N[7]	ZASXCTCNZKFDTP-UHFFFAOYSA-N[3]	KBIAVTUACPKPFJ-UHFFFAOYSA-N[5]
SMILES	COc1ccccc1C#C[7]	COC1=CC=CC(=C1)C#C[3]	COC1=CC=C(C=C1)C#C[5]
PubChem CID	Not Available	640753[3]	251020[9]

Synthesis and Reactivity

The synthetic routes to **(methoxyethynyl)benzene** isomers often involve modifications of commercially available substituted anisoles. A general schematic for their synthesis is outlined below.



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Synthetic pathways for **(methoxyethynyl)benzene** isomers.

Experimental Protocols

Synthesis of 1-Methoxy-2-(1-octynyl)-benzene (ortho-isomer derivative):

A detailed experimental procedure for the synthesis of a derivative of the ortho-isomer is described as follows: 2-Methoxyphenyl acetylene is dissolved in a mixture of dry, deaerated tetrahydrofuran and diethyl ether (1:1). The solution is cooled to -70°C , and n-butyl lithium in hexane is added dropwise. The mixture is then warmed to room temperature and stirred for 15 minutes. After cooling back to -70°C , dry iodohexane is added dropwise. The reaction mixture is warmed to room temperature, stirred for 1 hour, and then refluxed for 4 hours. The workup involves pouring the reaction mixture into 1M sulfuric acid and extracting the product with diethyl ether. The combined organic phases are washed, dried, and evaporated to yield the crude product, which is then purified by column chromatography.[\[13\]](#)

Synthesis of 3-Methoxypropiophenone (from a meta-isomer precursor):

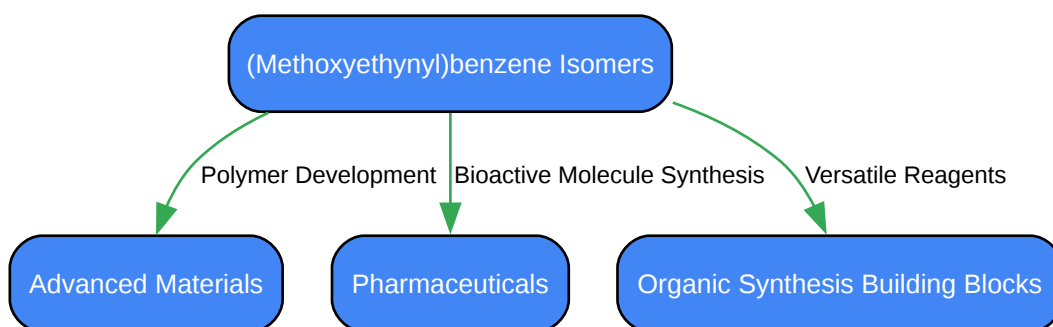
A Grignard reagent is prepared from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution with the catalytic action of aluminum chloride. This Grignard reagent is then reacted with propionitrile to produce 3-methoxypropiophenone.[\[14\]](#)

Reactions of 4-Methoxyphenylacetylene (para-isomer):

The para-isomer, 4-ethynylanisole, is a versatile reagent in various chemical transformations. It has been utilized in the synthesis of photoluminescent 1,2-dihydrophosphinines through a [4+2] cycloaddition reaction.[\[9\]\[15\]](#) Furthermore, it participates in a copper-catalyzed, three-component synthesis with an arylboronic acid and sodium azide to form trisubstituted 1,2,4-triazoles.[\[9\]\[15\]](#) It is also a substrate in the gold (III)-catalyzed hydroamination of alkynes, leading to the formation of N-vinylindoles.[\[9\]\[15\]](#)

Logical Relationships and Applications

The position of the methoxy group significantly influences the electronic properties of the ethynyl group, thereby affecting the reactivity and potential applications of each isomer. The electron-donating nature of the methoxy group can activate the benzene ring towards electrophilic substitution and modulate the acidity of the acetylenic proton.



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Applications of **(methoxyethynyl)benzene** isomers.

These compounds serve as crucial intermediates in the synthesis of more complex molecules. Their utility in forming carbon-carbon and carbon-heteroatom bonds makes them valuable in the construction of diverse molecular architectures for applications in materials science and drug discovery. For instance, their use in the development of functionalized polymers has been noted.^[4]

In conclusion, the **(methoxyethynyl)benzene** isomers are important chemical entities with distinct properties and a range of applications in scientific research and development. This guide provides a foundational understanding of their key characteristics to aid researchers in their effective utilization.

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